tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate
CAS No.: 1132940-57-8
Cat. No.: VC20366826
Molecular Formula: C16H24BrNO3
Molecular Weight: 358.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132940-57-8 |
|---|---|
| Molecular Formula | C16H24BrNO3 |
| Molecular Weight | 358.27 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C16H24BrNO3/c1-15(2,3)11-8-10(9-12(17)13(11)20-7)18-14(19)21-16(4,5)6/h8-9H,1-7H3,(H,18,19) |
| Standard InChI Key | XCZKCIQLJARGGI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC |
Introduction
Structural and Molecular Properties
Chemical Identity and Functional Groups
tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate belongs to the carbamate class, featuring a phenyl ring with three distinct substituents:
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A bromine atom at the 3-position, enabling cross-coupling reactions .
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A methoxy group (-OCH) at the 4-position, influencing electronic properties and solubility.
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Two tert-butyl groups (one as part of the carbamate and another at the 5-position), enhancing steric hindrance and thermal stability .
The IUPAC name, tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate, reflects its substitution pattern. Its canonical SMILES string, CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC, provides a precise representation of connectivity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 358.27 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
| LogP (Partition Coefficient) | Estimated >3 (hydrophobic) |
The absence of melting/boiling point data in literature underscores the compound’s primary use in non-volatile applications, such as solid-phase synthesis.
Synthesis and Reaction Pathways
Palladium-Catalyzed Functionalization
In recent studies, analogous tert-butyl carbamates undergo C-H activation and Suzuki-Miyaura coupling to form nitrogen-containing heterocycles. For example:
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Palladium catalysts enable cyclization of 2-bromoindenones to indenoindoles, leveraging the bromine atom’s reactivity .
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tert-Butyl carbamates serve as directing groups, facilitating regioselective bond formation .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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IR Spectroscopy:
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Mass Spectrometry:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl/alkyl groups, a strategy used in synthesizing kinase inhibitors and antimicrobial agents . For instance:
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Coupling with boronic acids yields biaryl structures, common in drug candidates .
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The methoxy group enhances solubility, aiding bioavailability.
Agrochemical Development
Carbamates are pivotal in pesticidal agents. The tert-butyl groups improve stability under field conditions, while the bromine atom allows further derivatization.
Materials Science
Bulky tert-butyl groups impart thermal stability to polymers and resins, making the compound useful in high-performance materials.
Recent Research and Innovations
Indenoindole Synthesis
A 2023 study demonstrated that tert-butyl carbamates participate in palladium-catalyzed annulations, forming indenoindoles—a scaffold with antitumor potential . For example:
One-Pot Benzofuran Formation
A 2018 protocol utilized bromoaryl carbamates in Cu(I)-catalyzed cyclizations, producing 3-cyanobenzofurans—key intermediates in organic LEDs .
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